5-Chloro-2-methylamino-N-phenethylbenzamide is a chemical compound with the molecular formula and a molecular weight of 288.77 g/mol. This compound is categorized as an aminobenzamide, which features a chloro group and a methylamino substituent on the benzene ring. It is primarily studied for its potential biological activities, including antimicrobial and anticancer properties, making it of interest in medicinal chemistry and drug development.
5-Chloro-2-methylamino-N-phenethylbenzamide is derived from various starting materials, including 5-chloro-2-nitrobenzoic acid, methylamine, and phenethylamine. It belongs to the class of compounds known as benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. Its classification can be further specified under the category of substituted benzamides due to the presence of additional functional groups.
The synthesis of 5-Chloro-2-methylamino-N-phenethylbenzamide typically involves several key steps:
The reaction conditions typically involve controlled temperatures and solvents that facilitate the reactions without degrading sensitive functional groups. For example, the reduction step may require a specific pressure and temperature to optimize yield.
The compound's structural features include:
The InChI key for this compound is provided for database searches: InChI=1S/C16H17ClN2O/c1-12(17)15-8-6-14(18)10-7-13(15)9-11-19(20)21/h6-11H,1H3,(H,18,20)
.
5-Chloro-2-methylamino-N-phenethylbenzamide can undergo various chemical reactions:
The conditions for these reactions depend on the desired product:
The mechanism of action for 5-Chloro-2-methylamino-N-phenethylbenzamide involves its interaction with specific molecular targets within biological systems:
Key physical properties include:
Chemical properties include:
5-Chloro-2-methylamino-N-phenethylbenzamide has several important applications in scientific research:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5